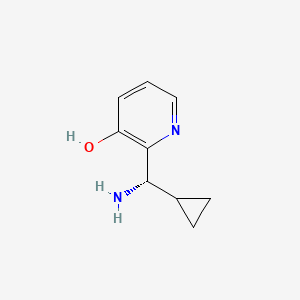
5-Methyl-6-(methylthio)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(methylthio)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with a methyl group at the 5-position and a methylthio group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with methylthiolate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-6-(methylthio)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Halogenated or nitrated pyridazine derivatives
科学的研究の応用
5-Methyl-6-(methylthio)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 5-Methyl-6-(methylsulfonyl)pyridazin-3(2H)-one
- 5-Methyl-6-(methylamino)pyridazin-3(2H)-one
- 5-Methyl-6-(methylthio)pyrimidin-4(3H)-one
Uniqueness
5-Methyl-6-(methylthio)pyridazin-3(2H)-one is unique due to the presence of both a methyl and a methylthio group on the pyridazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylthio group, in particular, can influence the compound’s lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
4-methyl-3-methylsulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(9)7-8-6(4)10-2/h3H,1-2H3,(H,7,9) |
InChIキー |
CAVXMVNCRZNYIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NN=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
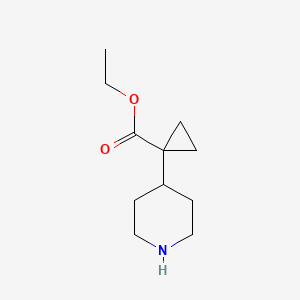
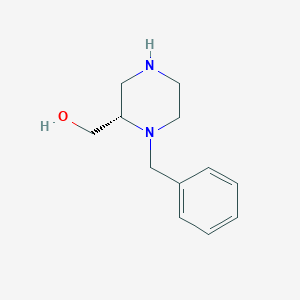
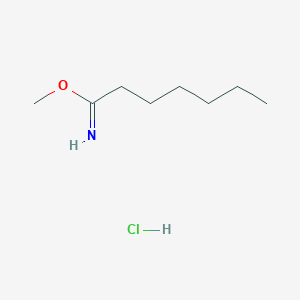

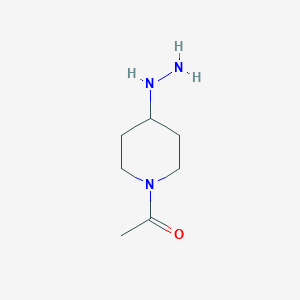

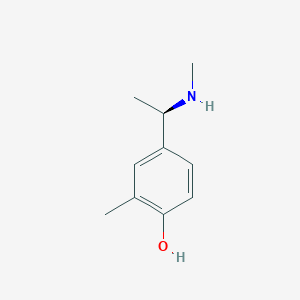
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
